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molecular formula C3H7N<br>CH2CHCH2NH2<br>C3H7N B125299 Allylamine CAS No. 107-11-9

Allylamine

Cat. No. B125299
M. Wt: 57.09 g/mol
InChI Key: VVJKKWFAADXIJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04897501

Procedure details

A three-neck flask equipped with a reflux condenser, stirring rod and thermometer was charged with 14 grams of allylamine (0.25 mole), 41 grams of triethoxy silane (0.25 mole), 20 ml. of p-xylene and 0.1% by mole (calculated as rhodium), per mole of triethoxysilane, of [Rh(μ-P Ph2) (COD)]2, that is [rhodium(μ-diphenyl phosphide) (1,5-cyclooctadiene) dimer], and heated on an oil bath maintained at a temperature of 110° C. About 1 hour after the beginning of the reaction, the reaction temperature reached 110° C. At the end of the period the reaction mixture was subjected to gas chromatography analysis. It was found that gamma-aminopropyl triethoxy silane was obtained in a yield of 81% on an allylamine basis, while the yield of beta-aminopropyl triethoxy silane was 0.7% on a triethoxy silane basis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Rh(μ-P Ph2)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
rhodium(μ-diphenyl phosphide)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH:2]=[CH2:3].C(O[SiH](OCC)OCC)C.N[CH2:16][CH2:17][CH2:18][Si:19]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22]>[Rh].CC1C=CC(C)=CC=1>[CH2:1]([NH2:4])[CH:2]=[CH2:3].[NH2:4][CH:17]([CH3:16])[CH2:18][Si:19]([O:26][CH2:27][CH3:28])([O:23][CH2:24][CH3:25])[O:20][CH2:21][CH3:22]

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
41 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Three
Name
Rh(μ-P Ph2)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
rhodium(μ-diphenyl phosphide)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NCCC[Si](OCC)(OCC)OCC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Rh]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
stirring rod and thermometer
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-neck flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
heated on an oil bath
CUSTOM
Type
CUSTOM
Details
About 1 hour after the beginning of the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
reached 110° C

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N
Name
Type
product
Smiles
NC(C[Si](OCC)(OCC)OCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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